Leontine

Description

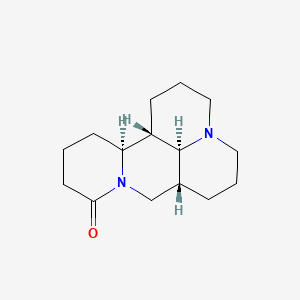

Structure

2D Structure

3D Structure

Properties

CAS No. |

6783-60-4 |

|---|---|

Molecular Formula |

C15H24N2O |

Molecular Weight |

248.36 g/mol |

IUPAC Name |

(1S,2S,9R,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one |

InChI |

InChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2/t11-,12+,13+,15+/m1/s1 |

InChI Key |

ZSBXGIUJOOQZMP-OSFYFWSMSA-N |

Isomeric SMILES |

C1C[C@H]2[C@@H]3CCCN4[C@H]3[C@H](CCC4)CN2C(=O)C1 |

Canonical SMILES |

C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Leontine; Isoleontine; (-)-Allomatrine; |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Lysine-Derived Alkaloid Biosynthesis: A Comparative Analysis of Plant and Fungal Pathways

Disclaimer: Scientific literature to date has documented the biosynthesis of leontine and related quinolizidine alkaloids in plants, particularly within the Fabaceae family. Currently, there is no documented evidence of a this compound alkaloid biosynthetic pathway in fungi. This guide provides a comprehensive overview of the established plant-based pathway for this class of alkaloids. To address the interest in fungal biosynthesis, a comparative analysis is presented of a well-characterized lysine-derived indolizidine alkaloid pathway in fungi. This comparative approach illuminates the distinct enzymatic strategies employed by different kingdoms of life to synthesize complex nitrogenous compounds from the same amino acid precursor, L-lysine.

This compound and Quinolizidine Alkaloid Biosynthesis in Plants

This compound belongs to the quinolizidine alkaloid (QA) class, a group of secondary metabolites synthesized from the amino acid L-lysine.[1][2][3] The core pathway, primarily elucidated in lupin species (Lupinus), involves a series of enzymatic steps to construct the characteristic tetracyclic ring system.

The biosynthesis begins with the decarboxylation of L-lysine to produce cadaverine, a reaction catalyzed by lysine decarboxylase (LDC).[1][2][3][4][5] Cadaverine is then oxidatively deaminated by a copper amine oxidase (CuAO) to form 5-aminopentanal.[1][2][3][4] This intermediate spontaneously cyclizes to generate the Schiff base, Δ¹-piperideine, which serves as a crucial branch-point intermediate for various lysine-derived alkaloids.[1][5] Three molecules of Δ¹-piperideine are subsequently condensed and cyclized through a series of complex, though not fully characterized, enzymatic steps to form the foundational tetracyclic QA structure, sparteine. From sparteine, further enzymatic modifications such as hydroxylations and acylations, catalyzed by enzymes like hydroxylupanine O-tigloyltransferase (HMT/HLT), lead to the vast diversity of QAs observed in nature, including compounds like lupanine and lupinine.[1][4][6]

Comparative Pathway: Indolizidine Alkaloid Biosynthesis in Fungi

While fungi are not known to produce this compound, many species synthesize other lysine-derived alkaloids, such as the indolizidine alkaloids slaframine and swainsonine. These mycotoxins are produced by fungi like Slafractonia leguminicola and various Metarhizium species.[7][8][9][10] Their biosynthesis also begins with L-lysine but diverges significantly from the plant QA pathway, showcasing a distinct evolutionary solution for creating complex heterocyclic structures.

In this fungal pathway, L-lysine is first converted to L-pipecolic acid.[7][11] This intermediate is then activated and condensed with a polyketide extender unit, typically derived from malonic acid. This key step is catalyzed by a large, multifunctional hybrid enzyme known as a non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS).[8][9][12] The resulting intermediate undergoes a series of reductions, cyclizations, and hydroxylations, catalyzed by dedicated reductases and hydroxylases encoded within a contiguous biosynthetic gene cluster (BGC) often designated as the "SWN" cluster.[7][9][13] This sequence of reactions ultimately yields the indolizidine core structure, which is then further tailored to produce swainsonine or slaframine.[7]

Quantitative Data Summary

Quantitative data for these pathways remain sparse in the literature. The following table summarizes representative data on metabolite concentrations found in relevant species. This information is crucial for understanding pathway efficiency and for metabolic engineering efforts.

| Alkaloid | Producing Organism | Tissue/Condition | Concentration / Yield | Reference |

| Lupanine | Lupinus angustifolius | Seed | 0.5 - 2.5% of dry weight | [6] |

| Sparteine | Lupinus mutabilis | Seed | 0.2 - 1.5% of dry weight | [6] |

| Swainsonine | Slafractonia leguminicola | Liquid Culture (14 days) | ~150 µg/mL | [13] |

| Slaframine | Slafractonia leguminicola | Liquid Culture (14 days) | ~20 µg/mL | [13] |

Experimental Protocols for Pathway Elucidation

The determination of a novel biosynthetic pathway, such as a hypothetical fungal this compound pathway, requires a multi-faceted experimental approach.

Protocol 1: Isotopic Labeling and Precursor Feeding

This method is used to trace the metabolic fate of precursor molecules into the final product.

-

Culture Preparation: Grow the fungus (or plant tissue) in a defined liquid medium.

-

Precursor Administration: Introduce a stable isotope-labeled precursor (e.g., ¹³C₆-L-lysine or ¹⁵N₂-L-lysine) into the culture at a specific growth phase.

-

Incubation: Allow the culture to grow for a period sufficient for metabolite production.

-

Metabolite Extraction: Harvest the mycelia and/or culture broth. Perform a solvent-based extraction (e.g., with methanol or ethyl acetate) optimized for alkaloids.

-

Analysis by Mass Spectrometry (MS): Analyze the crude or purified extract using High-Resolution LC-MS.

-

Data Interpretation: Compare the mass spectra of the target alkaloid from labeled and unlabeled cultures. An increase in mass corresponding to the incorporated isotopes confirms the precursor-product relationship.

Protocol 2: Gene Cluster Identification and Functional Analysis

This protocol focuses on identifying the genes responsible for the biosynthesis and validating their function.

-

Genome Sequencing: Obtain a high-quality whole-genome sequence of the target organism.

-

Bioinformatic Analysis (Genome Mining): Use bioinformatics tools (e.g., antiSMASH) to scan the genome for putative secondary metabolite biosynthetic gene clusters (BGCs). Search for clusters containing homologues of known alkaloid biosynthesis genes (e.g., lysine decarboxylases, NRPS-PKS, oxidoreductases).

-

Gene Knockout: Select a key candidate gene within the putative BGC (e.g., the core synthase). Generate a targeted gene deletion mutant using CRISPR-Cas9 or homologous recombination.

-

Phenotypic Analysis: Culture the wild-type and mutant strains under identical conditions. Extract and analyze their metabolite profiles using LC-MS. The disappearance of the target alkaloid in the mutant strain confirms the gene's essential role in the pathway.

-

Heterologous Expression: Clone the entire putative BGC or individual genes into a well-characterized, high-expression host organism (e.g., Aspergillus nidulans or Saccharomyces cerevisiae).[14][15] Culture the engineered host and analyze for the production of the novel alkaloid or pathway intermediates. Successful production validates the function of the cloned genes.

Conclusion and Future Directions

The biosynthesis of lysine-derived alkaloids is a testament to the diverse chemical capabilities of plants and fungi. While plants utilize a pathway centered around lysine decarboxylase and the cyclization of piperideine units to create quinolizidine alkaloids like this compound, fungi employ a distinct strategy involving NRPS-PKS hybrid enzymes to produce indolizidine structures like swainsonine.

The absence of a known this compound pathway in fungi highlights a gap in our knowledge and presents an exciting research opportunity. The discovery of such a pathway, perhaps in an endophytic fungus that has acquired plant genes through horizontal gene transfer, would be a significant scientific finding. The experimental protocols outlined in this guide provide a robust framework for investigating such hypotheses. A deeper understanding of these complex biosynthetic pathways is essential for the targeted discovery of new bioactive molecules and for harnessing metabolic engineering to produce high-value pharmaceuticals and other fine chemicals.

References

- 1. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus [frontiersin.org]

- 3. A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Unveiling of Swainsonine Biosynthesis via a Multibranched Pathway in Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. The Biosynthesis Pathway of Swainsonine, a New Anticancer Drug from Three Endophytic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Gene mining and efficient biosynthesis of a fungal peptidyl alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of Biosynthetic Pathway and Engineered Biosynthesis of Alkaloids [mdpi.com]

An In-depth Technical Guide to the Natural Sources and Distribution of Leontine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, distribution, and chemical nature of leontine alkaloids. Primarily comprised of quinolizidine-type structures, these alkaloids are predominantly found within specific genera of the Berberidaceae family. This document delves into their biosynthesis, quantitative distribution in various plant tissues, and detailed methodologies for their extraction, isolation, and analysis, aiming to serve as a valuable resource for researchers in phytochemistry, pharmacology, and drug discovery.

Introduction to this compound Alkaloids

"this compound alkaloids" are a class of quinolizidine alkaloids, with the name being derived from the genus Leontice, from which they were first extensively studied. These alkaloids are characterized by a core bicyclic quinolizidine ring system. Prominent examples of this compound alkaloids include lupanine, petaline, and leonticine. These compounds are of significant interest due to their diverse biological activities and potential as scaffolds for novel drug development.

Natural Sources:

The primary plant family known to produce this compound-type alkaloids is the Berberidaceae . Within this family, the following genera are the most significant sources:

-

Leontice : Species such as Leontice leontopetalum are rich sources of a variety of quinolizidine alkaloids, including lupanine. The tubers and roots are the primary sites of alkaloid accumulation[1].

-

Caulophyllum : Known as blue cohosh, species like Caulophyllum thalictroides contain a range of quinolizidine and other alkaloids.

-

Gymnospermium : This genus, closely related to Leontice, also contains quinolizidine alkaloids.

Distribution of this compound Alkaloids in Plants

The concentration and composition of this compound alkaloids can vary significantly between different plant species and even within different organs of the same plant. The highest concentrations are typically found in the underground storage organs, which serve as a chemical defense mechanism against herbivores and pathogens[2].

Table 1: Quantitative Distribution of this compound and Related Alkaloids in Various Plant Sources

| Plant Species | Plant Part | Alkaloid Type | Concentration | Reference |

| Leontice leontopetalum | Tubers, Roots | Total Quinolizidine Alkaloids | 7.4 ±0.32 to 27.12 ±1.18 mg/g dry weight | [1] |

| Caulophyllum thalictroides | Roots | Individual Quinolizidine Alkaloids | 0.02 - 1.1 % w/w |

Note: Data for specific this compound alkaloids in many species is not extensively reported in a standardized format. The values presented are based on available literature and may vary depending on the specific chemotype, geographical location, and developmental stage of the plant.

Biosynthesis of this compound (Quinolizidine) Alkaloids

Quinolizidine alkaloids are derived from the amino acid L-lysine. The biosynthetic pathway involves a series of enzymatic reactions, with cadaverine serving as a key intermediate. The initial and committed step in the pathway is the decarboxylation of lysine to cadaverine, catalyzed by the enzyme lysine decarboxylase. Three molecules of cadaverine are then utilized to construct the tetracyclic quinolizidine skeleton.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and analysis of this compound (quinolizidine) alkaloids from plant materials.

General Extraction Protocol for Quinolizidine Alkaloids

This protocol describes a standard acid-base extraction method suitable for the initial extraction of total alkaloids from plant material.

Materials:

-

Dried and powdered plant material (e.g., Leontice tubers)

-

Methanol

-

0.5 M Hydrochloric acid (HCl)

-

25% Ammonium hydroxide (NH₄OH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Maceration: Weigh 100 g of the dried, powdered plant material and place it in a large flask. Add 500 mL of methanol and stir for 24 hours at room temperature.

-

Filtration: Filter the mixture through filter paper. Repeat the extraction of the plant residue with fresh methanol two more times.

-

Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acidification: Dissolve the crude extract in 200 mL of 0.5 M HCl.

-

Defatting: Extract the acidic solution three times with 100 mL of dichloromethane to remove non-alkaloidal, lipophilic compounds. Discard the organic layers.

-

Basification: Adjust the pH of the aqueous layer to 10-11 by slowly adding 25% ammonium hydroxide.

-

Alkaloid Extraction: Extract the basified aqueous solution three times with 100 mL of dichloromethane. The free alkaloid bases will partition into the organic layer.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent to dryness to yield the crude total alkaloid fraction.

Preparative HPLC Isolation of Lupanine

This protocol provides a representative method for the isolation of lupanine from a crude alkaloid extract using preparative high-performance liquid chromatography (HPLC).

Instrumentation:

-

Preparative HPLC system with a UV detector

-

Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: Acetonitrile

Procedure:

-

Sample Preparation: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Flow Rate: 20 mL/min

-

Detection Wavelength: 210 nm

-

Gradient Program:

-

0-5 min: 10% B

-

5-35 min: 10% to 50% B

-

35-40 min: 50% to 90% B

-

40-45 min: 90% B

-

45-50 min: 90% to 10% B

-

50-60 min: 10% B

-

-

-

Fraction Collection: Collect fractions corresponding to the major peaks observed in the chromatogram.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

-

Solvent Removal: Combine the pure fractions containing lupanine and remove the solvent under reduced pressure.

GC-MS Analysis of Quinolizidine Alkaloids

This protocol outlines a general method for the qualitative and quantitative analysis of quinolizidine alkaloids using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

-

GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium

-

Flow Rate: 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 min

-

Ramp: 10°C/min to 280°C

-

Hold: 10 min at 280°C

-

-

Injection Volume: 1 µL (splitless mode)

MS Conditions:

-

Ion Source: Electron Impact (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 50-550

Procedure:

-

Sample Preparation: Dissolve the crude alkaloid extract or isolated compound in methanol to a concentration of approximately 1 mg/mL.

-

Injection: Inject the sample into the GC-MS system.

-

Data Analysis: Identify the alkaloids by comparing their mass spectra and retention times with those of authentic standards or with data from mass spectral libraries. For quantitative analysis, a calibration curve should be prepared using a standard of the target alkaloid.

Ecological Role and Signaling

The primary ecological role of this compound (quinolizidine) alkaloids is chemical defense[2]. Their bitter taste and toxicity deter herbivores, and they also exhibit antimicrobial and insecticidal properties. These alkaloids are often sequestered in vulnerable plant parts, such as seeds and roots, in high concentrations to provide protection.

Currently, there is no substantial evidence to suggest that quinolizidine alkaloids are directly involved in specific intracellular or intercellular signaling pathways within the plant. Their production is likely regulated as part of the plant's overall defense response to biotic and abiotic stresses, but they are not known to act as signaling molecules themselves in the same way as plant hormones.

Conclusion

This compound alkaloids, primarily of the quinolizidine type, represent a significant class of natural products with a restricted distribution in the plant kingdom, being most prominently found in the Berberidaceae family. This guide has provided a detailed overview of their natural sources, distribution within plant tissues, biosynthetic pathway, and methodologies for their study. The provided protocols offer a solid foundation for researchers aiming to extract, isolate, and analyze these compounds. Further research into the quantitative distribution of individual alkaloids across a wider range of species and the exploration of their full pharmacological potential is warranted.

References

Unveiling the Enigmatic Leontine Alkaloid: A Deep Dive into its Discovery, Chemistry, and Biological Significance

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth exploration of the discovery and history of Leontine alkaloid research. This whitepaper provides a meticulous overview of this lupinane alkaloid, from its botanical origins to its potential pharmacological applications, presenting a valuable resource for the scientific community.

This compound, a quinolizidine alkaloid with the chemical formula C₁₅H₂₄N₂O, is a naturally occurring compound found in the plant species Leontice leontopetalum and Gymnospermium darwasicum. This guide delves into the historical context of its discovery, tracing the timeline of its isolation and characterization from its natural sources.

A Historical Perspective: The Unraveling of a Natural Compound

The journey of this compound alkaloid research is intrinsically linked to the broader history of alkaloid discovery, which began in the early 19th century with the isolation of morphine from the opium poppy. While the specific historical details of the first isolation of this compound remain somewhat elusive in early literature, its presence was confirmed through phytochemical investigations of Leontice leontopetalum. This plant has a long history of use in traditional medicine, which spurred scientific interest in its chemical constituents. Early research focused on the isolation and structural elucidation of the various alkaloids present in the plant, including this compound and its congeners such as petaline and oblongine.

Physicochemical Properties and Structure

This compound belongs to the lupinane class of quinolizidine alkaloids, characterized by a core tetracyclic ring system. The precise stereochemistry and structural intricacies of this compound have been determined through modern spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₁₅H₂₄N₂O |

| Molar Mass | 248.37 g/mol |

| CAS Number | 550-45-8 |

| Class | Lupinane Alkaloid |

Extraction and Isolation: From Plant to Pure Compound

The extraction and isolation of this compound from its plant sources involve a series of meticulous laboratory procedures. While specific yield data for this compound is not extensively reported, the general protocols for the extraction of quinolizidine alkaloids from Leontice leontopetalum provide a foundational methodology.

General Experimental Protocol for Alkaloid Extraction from Leontice leontopetalum

A common approach for the extraction of alkaloids from the tubers of Leontice leontopetalum involves the following steps:

-

Preparation of Plant Material : The tubers are dried and finely powdered to increase the surface area for solvent extraction.

-

Maceration : The powdered material is subjected to maceration with a solvent, typically methanol, at room temperature for an extended period (e.g., 24-72 hours). This process is often repeated multiple times to ensure exhaustive extraction.

-

Acid-Base Extraction : The resulting crude extract is then subjected to an acid-base extraction to separate the basic alkaloids from other plant constituents.

-

The extract is dissolved in an acidic solution (e.g., 5% HCl), which protonates the nitrogen atoms of the alkaloids, making them water-soluble.

-

This aqueous acidic solution is then washed with an organic solvent (e.g., chloroform) to remove neutral and acidic impurities.

-

The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) to deprotonate the alkaloids, rendering them soluble in organic solvents.

-

The alkaloids are then extracted into an immiscible organic solvent like chloroform.

-

-

Purification : The crude alkaloid extract is further purified using chromatographic techniques, such as column chromatography over silica gel or alumina, to isolate the individual alkaloids, including this compound.

Biological Activities and Potential Applications

Research into the biological activities of this compound and other alkaloids from Leontice leontopetalum has revealed a range of pharmacological effects. While specific quantitative data for this compound is limited, studies on the total alkaloidal extracts and related compounds have demonstrated several promising activities.

| Biological Activity | Compound/Extract | Results | Reference |

| Antioxidant Activity | Lupanine | High inhibition of lipid peroxidation at 100 µg/mL | [1] |

| Anticholinesterase Activity | Lupanine & Alkaloidal Extract | Showed almost the same butyrylcholinesterase inhibitory activity as galantamine at 200 µg/mL | [1] |

| Cytotoxic Effect | Crude Methanol Extract | IC₅₀ values >100 µg/mL against MCF-7, HepG2, WEHI, and MDBK cell lines | [2] |

The anticholinesterase activity is of particular interest, as inhibitors of these enzymes are used in the treatment of Alzheimer's disease and other neurological conditions. The cytotoxic effects, although not potent in the tested cell lines, suggest that further investigation into the anticancer potential of purified this compound may be warranted.

Biosynthesis of Lupinane Alkaloids

The biosynthesis of lupinane alkaloids, including this compound, originates from the amino acid L-lysine. The biosynthetic pathway involves a series of enzymatic reactions that construct the characteristic quinolizidine ring system.

Future Directions and Conclusion

This compound alkaloid represents a fascinating natural product with a rich, albeit not fully elucidated, history. While current research has provided a foundational understanding of its chemistry and biological context, further studies are imperative to unlock its full potential. Specifically, more focused investigations into the specific pharmacological activities of pure this compound, including its mechanism of action and potential signaling pathway interactions, are needed. The development of more efficient and targeted isolation protocols will be crucial for obtaining sufficient quantities of this compound for comprehensive biological screening. As our understanding of this enigmatic alkaloid deepens, it may pave the way for the development of novel therapeutic agents for a range of diseases.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Leontine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leontine, also known as (-)-Allomatrine, is a naturally occurring quinolizidine alkaloid belonging to the matrine-type class of compounds. These alkaloids, primarily isolated from plants of the Sophora genus, have garnered significant interest in the scientific community due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of specific experimental data for this compound, this guide leverages data from the closely related and well-studied parent compound, matrine, to provide a more complete profile. This document details experimental protocols for the characterization of such alkaloids and explores the signaling pathways potentially modulated by this compound, based on the known interactions of matrine. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. Where specific data for this compound is unavailable, data for the closely related alkaloid, matrine, is provided for reference and is duly noted.

Table 1: Physical and Chemical Properties of this compound and Matrine

| Property | This compound ((-)-Allomatrine) | Matrine | Data Source |

| Molecular Formula | C₁₅H₂₄N₂O | C₁₅H₂₄N₂O | |

| Molecular Weight | 248.36 g/mol | 248.370 g/mol | |

| IUPAC Name | (1S,2S,9R,17S)-7,13-diazatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadecan-6-one | (1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadecan-6-one | |

| CAS Number | 6783-60-4 | 519-02-8 | |

| Melting Point | Data not available | 77 °C | |

| Solubility | Soluble in DMSO | Soluble in water, ethanol, and DMSO | |

| pKa | Data not available | Data not available | |

| Appearance | Bioactive chemical | White crystalline powder |

Experimental Protocols

This section outlines detailed methodologies for key experiments used in the characterization of matrine-type alkaloids like this compound.

Determination of Melting Point

A precise melting point is a crucial indicator of the purity of a crystalline compound. The capillary method is a standard technique for this determination.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are essential for the structural characterization of alkaloids.

-

Sample Preparation:

-

Approximately 5-10 mg of the alkaloid is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

The spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

A series of pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.

-

For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum.

-

-

Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The chemical shifts (δ), coupling constants (J), and integration values are then analyzed to determine the structure.

Caption: General workflow for the extraction and characterization of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule.

-

Sample Preparation:

-

Solid (KBr Pellet): A small amount of the sample is ground with potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Solid (Nujol Mull): The sample is ground with a drop of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: An infrared beam is passed through the sample, and the absorbance of light at different wavenumbers is measured. A background spectrum is first recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum shows absorption bands corresponding to specific functional groups (e.g., C=O, N-H, C-H).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).

-

Ionization: The sample molecules are ionized using a suitable technique, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

Signaling Pathway Interactions

While specific studies on the signaling pathways directly affected by this compound are limited, extensive research on the structurally similar alkaloid, matrine, provides valuable insights. Matrine has been shown to exert its pharmacological effects, including anti-inflammatory and anti-cancer activities, by modulating key signaling pathways such as the PI3K/Akt and NF-κB pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in various diseases, including cancer. Matrine has been reported to inhibit the PI3K/Akt pathway, leading to apoptosis and cell cycle arrest in cancer cells.

Caption: Proposed inhibition of the PI3K/Akt pathway by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the immune and inflammatory responses. Chronic activation of this pathway is associated with inflammatory diseases and cancer. Matrine has been shown to suppress the activation of NF-κB, thereby exerting its anti-inflammatory effects.

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Conclusion

This compound is a matrine-type alkaloid with a chemical profile that suggests significant potential for pharmacological applications. While specific experimental data for this compound remains limited, the extensive research on its parent compound, matrine, provides a strong foundation for predicting its physical, chemical, and biological properties. The experimental protocols detailed in this guide offer a standardized approach for the further characterization of this compound and other related alkaloids. The modulation of critical signaling pathways, such as PI3K/Akt and NF-κB, by matrine suggests that this compound may also exhibit similar mechanisms of action, warranting further investigation for its therapeutic potential in a range of diseases. Future research should focus on obtaining specific quantitative data for this compound to build a more complete and independent profile of this promising natural product.

A Technical Guide to Loline Alkaloids from Endophytic Fungi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endophytic fungi, microorganisms that reside within the tissues of living plants without causing any apparent disease, represent a vast and largely untapped resource for novel bioactive compounds. Among the myriad of secondary metabolites they produce, alkaloids are of particular interest due to their diverse pharmacological activities. This guide focuses on the production of loline alkaloids by endophytic fungi, a class of saturated 1-aminopyrrolizidines known for their potent insecticidal properties.

It is important to note that while the initial query for this guide specified "leontine alkaloids," the relevant scientific literature predominantly refers to "loline alkaloids" when discussing this specific class of pyrrolizidine alkaloids produced by grass endophytes. It is presumed that "this compound" was a typographical error, and this guide will henceforth refer to these compounds as loline alkaloids. Loline alkaloids are primarily produced by endophytic fungi of the genera Epichloë and its anamorph Neotyphodium, which form symbiotic relationships with various cool-season grasses, most notably fescue (Festuca spp.) and ryegrass (Lolium spp.). This symbiosis provides the host plant with protection against herbivores. This technical guide provides an in-depth overview of loline alkaloid-producing endophytic fungi, including their isolation, culture, alkaloid extraction and analysis, biosynthetic pathways, and quantitative production data.

Loline Alkaloid-Producing Endophytic Fungi and Their Host Plants

The primary producers of loline alkaloids are fungi belonging to the family Clavicipitaceae, specifically the genera Epichloë and Neotyphodium. These fungi are systemic, often seed-transmitted symbionts of cool-season grasses.

Key Fungal Species:

-

Neotyphodium uncinatum : Frequently found in meadow fescue (Festuca pratensis), this species is notable for its ability to produce loline alkaloids in axenic culture, making it a valuable model for biosynthesis studies.[1][2]

-

Epichloë festucae : A common endophyte of fescue grasses that produces loline alkaloids in planta.

-

Neotyphodium coenophialum (now often classified as Epichloë coenophiala): The well-known endophyte of tall fescue (Festuca arundinacea).

Host Plants:

-

Meadow Fescue (Festuca pratensis or Lolium pratense) : Often hosts N. uncinatum and is associated with high levels of loline alkaloid production.[1][2]

-

Tall Fescue (Festuca arundinacea) : Commonly infected with N. coenophialum, leading to the production of various alkaloids, including lolines.

-

Perennial Ryegrass (Lolium perenne) : Can also host loline-producing endophytes.

Quantitative Data on Loline Alkaloid Production

The concentration of loline alkaloids can vary significantly depending on the specific host-endophyte combination, environmental conditions, and whether the alkaloids are produced in planta or in vitro. N-formylloline is often the most abundant loline derivative found.[3]

Table 1: Loline Alkaloid Concentrations in Endophyte-Infected Grasses

| Host Plant Species | Endophyte Species | Loline Alkaloid(s) | Concentration (µg/g dry weight) | Reference |

| Meadow Fescue (Festuca pratensis) | Neotyphodium uncinatum | Total Lolines | Up to 4946 | [3] |

| Meadow Fescue (Festuca pratensis) | Neotyphodium uncinatum | N-formylloline (NFL) | Up to 3567 | [3] |

| Tall Fescue (Festuca arundinacea) | Neotyphodium spp. | N-formylloline (NFL) | Up to 5000 | [3] |

| Tall Fescue (Festuca arundinacea 'KY31') | Epichloë coenophiala | Total Lolines (in seed) | 2407 - 3427 | [4] |

Table 2: Loline Alkaloid Production by Neotyphodium uncinatum in Culture

| Culture Medium | Carbon Source | Nitrogen Source | Total Loline Yield | Reference |

| Defined Minimal Medium | 16.7 mM Sucrose | 15-30 mM Asparagine | ~700 mg/L (4 mM) | [1][2] |

| Defined Minimal Medium | 16.7 mM Sucrose | 15-30 mM Ornithine | ~700 mg/L (4 mM) | [1][2] |

| Defined Minimal Medium | 16.7 mM Sucrose | 15-30 mM Urea | ~700 mg/L (4 mM) | [1][2] |

| Complex Medium (PDB) | Dextrose | Potato extract | Not detected | [1] |

Experimental Protocols

Protocol 1: Isolation of Endophytic Fungi from Grass Tissue

This protocol is a synthesized method based on standard procedures for isolating grass endophytes.

1. Sample Collection:

-

Collect healthy, mature grass tillers or seeds.

-

Store samples in breathable paper bags and process within 24 hours.

2. Surface Sterilization:

-

Rinse plant material under running tap water to remove debris.

-

For tillers, remove the outer leaf sheaths. Cut tissue into 5-10 mm segments.

-

Immerse segments in 70-95% ethanol for 30-60 seconds.

-

Transfer to a 1-2.5% sodium hypochlorite solution for 3-5 minutes.

-

Transfer back to 70-95% ethanol for 30 seconds.

-

Rinse three times with sterile distilled water.

3. Plating and Incubation:

-

Aseptically place the sterilized tissue segments onto Potato Dextrose Agar (PDA) plates amended with an antibiotic (e.g., 50 µg/mL tetracycline or streptomycin) to inhibit bacterial growth.

-

Seal the plates with parafilm and incubate at 22-25°C in the dark.

-

Monitor plates for fungal growth emerging from the plant tissue, which can take 2-4 weeks.

4. Purification:

-

Once fungal mycelium is visible, aseptically transfer a small piece of the hyphal tip to a fresh PDA plate.

-

Continue sub-culturing until a pure culture is obtained.

Protocol 2: Culture of N. uncinatum for Loline Alkaloid Production

This protocol is based on the findings of Blankenship et al. (2001).[1]

1. Media Preparation:

-

Loline-Inducing Medium (Minimal Medium - MM):

-

Carbon Source: 20 mM Sucrose.

-

Nitrogen Source: 15 mM Urea (or 15-30 mM asparagine or ornithine).

-

Basal salts and vitamins as per standard fungal minimal media recipes.

-

Adjust pH to 5.0-7.5.

-

-

Loline-Suppressing Medium (Complex Medium - CM):

-

Potato Dextrose Broth (PDB).

-

2. Inoculation and Incubation:

-

Inoculate liquid MM or CM with mycelial plugs from a fresh PDA culture of N. uncinatum.

-

Incubate as shake cultures at 22-25°C for 3-4 weeks.

3. Monitoring Production:

-

Loline alkaloid production in MM typically begins after the initial growth phase and peaks during the stationary phase.

Protocol 3: Extraction of Loline Alkaloids

Two common methods are presented here. Method A is a classic acid-base extraction, while Method B is optimized for LC-MS/MS analysis.

Method A: Acid-Base Extraction from Fungal Culture

-

Separate the fungal mycelium from the culture broth by filtration.

-

Acidify the culture filtrate with 1 M HCl.

-

Wash the acidified filtrate with chloroform or dichloromethane to remove neutral and acidic compounds.

-

Basify the aqueous phase with ammonium hydroxide to a pH of 9-10.

-

Extract the loline alkaloids into chloroform or dichloromethane (repeat 3 times).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude loline alkaloid extract.

Method B: Shaking Extraction for Plant Material (for LC-MS/MS) This method is noted for its high sensitivity and accuracy.[3]

-

Freeze-dry and grind the endophyte-infected plant material to a fine powder.

-

To 100 mg of powdered sample, add 5 mL of an isopropanol/water solution (ratio not specified in abstract, typically 70:30 or 80:20 is a good starting point).

-

Add an internal standard if quantitative analysis is desired.

-

Shake vigorously for 1-2 hours at room temperature.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 4: Analysis of Loline Alkaloids by LC-MS/MS

This is a general guideline, as specific parameters should be optimized for the instrument in use.

1. Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: Water with 0.1% formic acid or acetic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

-

Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B) over 15-20 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40°C.

2. Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions need to be determined for each loline alkaloid using authentic standards. For example, for N-formylloline, the precursor ion [M+H]+ would be m/z 183.1. Product ions would be determined by fragmentation in the collision cell.

-

Optimization: Parameters such as declustering potential, collision energy, and cell exit potential must be optimized for each compound to achieve maximum sensitivity.

Visualization of Pathways and Workflows

Loline Alkaloid Biosynthetic Pathway

The biosynthesis of loline alkaloids begins with the amino acids L-proline and L-homoserine and involves a series of enzymatic steps catalyzed by proteins encoded by the lol gene cluster.

Caption: Biosynthetic pathway of loline alkaloids from precursors to diverse derivatives.

Experimental Workflow: From Endophyte to Alkaloid Profile

This diagram outlines the overall process for researchers studying loline alkaloids.

Caption: General experimental workflow for the isolation and analysis of loline alkaloids.

Conclusion

The study of loline alkaloid-producing endophytic fungi offers significant opportunities for the discovery of natural insecticides and for understanding the complex chemical ecology of plant-microbe symbiosis. The methodologies outlined in this guide provide a framework for researchers to isolate these fungi, induce the production of loline alkaloids, and perform robust quantitative analysis. Further research into the genetic regulation of the lol gene cluster and the optimization of in vitro production systems could pave the way for the biotechnological application of these potent natural compounds in agriculture and beyond.

References

An In-depth Technical Guide to the Biological Significance of Loline Alkaloids in Grass Symbiosis

Introduction

This technical guide addresses the core topic of chemical mediators in grass-endophyte symbiosis. Initial searches for "leontine" in this context did not yield relevant results in scientific literature, suggesting that this term may be a misnomer or not a recognized compound in this field. Therefore, this guide focuses on loline alkaloids , a well-characterized and biologically significant class of compounds that are central to the mutualistic relationship between cool-season grasses and their symbiotic Epichloë fungal endophytes. Loline alkaloids serve as an exemplary model for understanding the chemical ecology and molecular biology of this important symbiosis.

Biological Significance of Loline Alkaloids

Loline alkaloids are a group of saturated 1-aminopyrrolizidine compounds produced by fungal endophytes of the genus Epichloë (and their asexual forms, Neotyphodium) living symbiotically within various cool-season grasses.[1] These alkaloids are a cornerstone of the defensive mutualism, providing significant benefits to the host grass.

-

Insect Deterrence and Toxicity: The primary biological role of loline alkaloids is the protection of the host plant from a broad spectrum of insect herbivores.[2][3] They act as potent feeding deterrents and insecticides against various insect orders, including Coleoptera (weevils), Hemiptera (aphids), and Lepidoptera (caterpillars).[4] The insecticidal activity of specific loline derivatives, such as N-formylloline (NFL) and N-acetylloline (NAL), is comparable in potency to nicotine.[3][4] The mechanism of action is thought to be neurotoxic to insects.[1]

-

Low Mammalian Toxicity: Unlike other classes of endophyte-produced alkaloids (e.g., ergot alkaloids, lolitrems), lolines exhibit little to no toxicity to mammalian herbivores.[1][3] This property makes them highly desirable in agricultural contexts, as endophyte-infected grasses can provide pest resistance without causing toxicosis in grazing livestock.

-

Abiotic Stress Tolerance: While the primary role of lolines is anti-herbivore defense, their high accumulation in plant tissues suggests they may contribute to the overall fitness and stress resilience of the host grass, including potential roles in drought tolerance and competitive ability.[1][5]

-

Ecological Interactions: Loline alkaloids released onto the surface of grass leaves can influence the epiphytic microbial community. Studies have shown that specific bacteria, such as Burkholderia ambifaria, can utilize lolines as a sole carbon and nitrogen source, leading to the selection of a characteristic bacterial community on the leaf surface.[6]

Loline Alkaloid Biosynthesis

The biosynthesis of loline alkaloids is a complex process encoded by a cluster of genes, designated LOL, within the fungal endophyte's genome.[2] The pathway begins with the amino acids L-proline and L-homoserine and proceeds through several enzymatic steps to produce the core loline structure and its various derivatives.[2]

The LOL gene cluster contains up to 11 genes (lolF, lolC, lolD, lolO, lolA, lolU, lolP, lolT, lolE, lolN, lolM) that encode the enzymes responsible for the entire pathway.[7] The key steps include the formation of the pyrrolizidine ring system, the creation of a unique C2-C7 ether bridge, and subsequent modifications of the 1-amino group.[3][8]

The initial fully cyclized loline is N-acetylnorloline (NANL).[7] Subsequent diversification into other loline forms is catalyzed by both fungal enzymes (encoded by lolN, lolM, and lolP) and, surprisingly, by host plant enzymes.[7][8]

Signaling and Chemical Diversification

The production and diversification of loline alkaloids are a clear example of the intricate signaling and metabolic crosstalk between the fungal endophyte and its grass host. While the endophyte possesses the core genetic machinery for biosynthesis, the host plant can modify the final alkaloid profile.[7] For instance, the conversion of loline to the insecticidal N-acetylloline (NAL) is catalyzed by an acetyltransferase enzyme produced by the host grass, not the fungus.[9]

This symbiotic co-production implies a sophisticated signaling network. The fungus must perceive signals from the host to regulate the expression of the LOL gene cluster, and the host plant's enzymatic machinery must be available to process the fungal-derived intermediates. While the specific signaling molecules governing this interaction are still under investigation, it is clear that the symbiotic state itself triggers these coordinated metabolic activities. Disruption of key fungal signaling pathways, such as those involving MAP kinases or NADPH oxidase, can lead to a breakdown of the mutualism, altering secondary metabolite production and shifting the interaction towards pathogenicity.[10]

Quantitative Data

The concentration of loline alkaloids in endophyte-infected grasses can be substantial, often reaching several milligrams per gram of dry tissue, but varies depending on the grass species, endophyte strain, plant tissue, and season.[11][12]

Table 1: Representative Concentrations of Loline Alkaloids in Endophyte-Infected Grasses

| Plant Part | Grass Species | Loline Derivative | Concentration (µg/g dry weight) | Reference |

|---|---|---|---|---|

| Leaf | Meadow Fescue | Total Lolines | > 400 | [11] |

| Stem | Meadow Fescue | Total Lolines | > Leaf concentration | [11] |

| Root | Meadow Fescue | Total Lolines | < Leaf concentration | [11] |

| Whole Plant | Tall Fescue | N-Formylloline (NFL) | ~5000 | [12] |

| Whole Plant | Tall Fescue | N-Acetylloline (NAL) | ~1000-2000 |[12] |

Table 2: Biological Activity of Loline Alkaloids Against Insect Herbivores

| Insect Species | Loline Derivative(s) | Effect | Effective Concentration | Reference |

|---|---|---|---|---|

| Rhopalosiphum padi (Bird cherry-oat aphid) | N-Formylloline, N-Acetylloline | Reduced survival, feeding deterrence | 1-20 µg/mL (LC₅₀) | [1] |

| Listronotus bonariensis (Argentine stem weevil) | N-Acetylnorloline (NANL) | High larval mortality | High | [9] |

| Listronotus bonariensis (Argentine stem weevil) | N-Formylloline (NFL) | Reduced larval growth | 800-1600 µg/g | [9] |

| Haematobia irritans (Horn fly) | Alkaloid Extract (high NFL) | 79.6% feeding reduction | 1.0 µg/µL | [13] |

| Costelytra zealandica (Grass grub) | Total Lolines | Feeding deterrence | > 450 µg/g in roots |[11] |

Experimental Protocols

This protocol is adapted from methods described for the sensitive quantification of loline alkaloids.[12][14]

-

Sample Preparation:

-

Harvest grass tissue (leaves, stems, etc.) and immediately freeze in liquid nitrogen.

-

Lyophilize (freeze-dry) the tissue to a constant weight.

-

Grind the dried tissue to a fine powder using a ball mill or mortar and pestle.

-

-

Extraction:

-

Weigh approximately 50 mg of powdered tissue into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of extraction solvent (e.g., isopropanol:water, 75:25 v/v).

-

Add an internal standard (e.g., quinoline) for accurate quantification.

-

Vortex thoroughly and place on a shaker at room temperature for 1-2 hours.

-

Centrifuge at 14,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube. For cleaner samples, a solid-phase extraction (SPE) step can be added here.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Use a C18 reversed-phase column. Employ a gradient elution program with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification. Specific precursor-to-product ion transitions for each loline derivative (e.g., NFL, NAL, NANL) must be optimized using authentic standards.

-

Quantification: Generate a standard curve using known concentrations of purified loline alkaloids. Calculate the concentration in the samples based on the peak area ratio of the analyte to the internal standard.

-

This protocol assesses the antifeedant or toxic effects of loline-producing grasses on a target insect.[15][16]

-

Plant Material: Use endophyte-infected (E+) grass cultivars known to produce lolines and their corresponding endophyte-free (E-) clones as a negative control. Grow plants to a suitable size (e.g., 3-4 weeks old).

-

Bioassay Arena: Place a single grass plant (or a set number of tillers) into a ventilated container (e.g., a plastic cup with a mesh lid).

-

Insect Introduction: Introduce a set number of insects (e.g., 5 second-to-third instar larvae) into each container. The insects should be of a consistent age and developmental stage.

-

Incubation: Maintain the bioassay arenas in a controlled environment (e.g., 22°C, 16:8 light:dark cycle) for a defined period (e.g., 7-14 days).

-

Data Collection:

-

Mortality: Record the number of dead insects at regular intervals (e.g., every 24-48 hours).

-

Insect Weight Gain: Weigh the surviving insects at the end of the experiment and compare their final weight to their initial weight.

-

Feeding Damage: Visually score the amount of leaf tissue consumed or use image analysis software to quantify the damaged area.

-

Statistical Analysis: Compare the measured parameters between insects fed on E+ and E- grasses using appropriate statistical tests (e.g., t-test, ANOVA).

-

This protocol outlines the workflow for analyzing the expression of loline biosynthesis genes in the endophyte.[17][18]

-

RNA Extraction:

-

Harvest symbiotic tissue (e.g., grass pseudostem where the endophyte is active) and immediately freeze in liquid nitrogen.

-

Grind the tissue to a fine powder under liquid nitrogen.

-

Extract total RNA using a suitable kit that can handle plant/fungal composite tissues, including a DNase treatment step to remove genomic DNA contamination.

-

-

Library Preparation and Sequencing:

-

Assess RNA quality and quantity (e.g., using a Bioanalyzer).

-

Prepare RNA sequencing libraries. This typically involves poly(A) selection to enrich for mRNA, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.

-

Sequence the libraries on a high-throughput platform (e.g., Illumina NovaSeq).

-

-

Bioinformatic Analysis:

-

Quality Control: Trim adapter sequences and remove low-quality reads.

-

Mapping: Align the high-quality reads to a combined reference genome consisting of both the host grass and the fungal endophyte.

-

Read Counting: Count the number of reads that map to each annotated gene in the LOL cluster.

-

Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify LOL genes that are significantly upregulated or downregulated under different conditions (e.g., comparing different plant tissues or developmental stages).

-

References

- 1. Loline alkaloid - Wikipedia [en.wikipedia.org]

- 2. Gene Clusters for Insecticidal Loline Alkaloids in the Grass-Endophytic Fungus Neotyphodium uncinatum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Loline alkaloids: Currencies of mutualism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The epichloae: alkaloid diversity and roles in symbiosis with grasses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. umass.edu [umass.edu]

- 6. Loline alkaloid production by fungal endophytes of Fescue species select for particular epiphytic bacterial microflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass-Epichloë Symbiota | PLOS One [journals.plos.org]

- 8. Elucidating and manipulating alkaloid biosynthesis pathways in the plant-symbiotic Epichloe and Neotyphodium species of fungi - UNIVERSITY OF KENTUCKY [portal.nifa.usda.gov]

- 9. Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass-Epichloë Symbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. DSpace [researcharchive.lincoln.ac.nz]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel bioassay to assess antibiotic effects of fungal endophytes on aphids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. projects.sare.org [projects.sare.org]

- 17. Global Changes in Asexual Epichloë Transcriptomes during the Early Stages, from Seed to Seedling, of Symbiotum Establishment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. apsjournals.apsnet.org [apsjournals.apsnet.org]

Unveiling the Alkaloids of Leontice and Leonurus: A Technical Guide to their Chemistry and Basic Properties

For Researchers, Scientists, and Drug Development Professionals

The term "leontine alkaloid" can be a source of ambiguity, referring to a specific matrine-type alkaloid also known as isothis compound, as well as the broader array of alkaloids isolated from the plant genera Leontice and Leonurus. This technical guide provides a comprehensive overview of the known alkaloids from these genera, focusing on their chemical structures, basic properties, and pharmacological activities. Due to the limited specific data on "this compound" (isothis compound) and its derivatives, this document expands its scope to the more extensively studied alkaloids from these related plant sources, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Introduction to Alkaloids from Leontice and Leonurus

Alkaloids are a diverse group of naturally occurring organic compounds that contain at least one nitrogen atom.[1] They are renowned for their wide range of physiological effects and have been a rich source of therapeutic agents.[1] The genera Leontice (family Berberidaceae) and Leonurus (family Lamiaceae) are known to produce a variety of structurally distinct alkaloids, primarily belonging to the quinolizidine and isoquinoline classes in Leontice, and guanidino-type pseudoalkaloids in Leonurus.

Alkaloids from Leontice leontopetalum

Leontice leontopetalum is a significant source of quinolizidine and isoquinoline alkaloids. These compounds have garnered interest for their potential pharmacological applications.

Quinolizidine Alkaloids

A number of quinolizidine alkaloids have been isolated from Leontice leontopetalum. The basic properties of these alkaloids stem from the nitrogen atom within the quinolizidine ring system.

| Alkaloid | Molecular Formula | Key Pharmacological Activities |

| Petaline | Not specified in results | Causes relaxation of epinephrine-contracted aorta and contraction of the ileum.[2] |

| Oblongine | Not specified in results | Cardiovascular effects.[3] |

| Lupanine | C15H24N2O | Butyrylcholinesterase inhibitory activity.[4] |

Quettamine-Type Alkaloids

Researchers have also identified quettamine-type alkaloids in Leontice leontopetalum.

| Alkaloid | Molecular Formula | Notes |

| (+) Dihydrosecoquettamine | Not specified in results | Optically active.[5] |

| (+) O-methyldihydrosecoquettamine | Not specified in results | A new alkaloid identified from this plant.[5] |

Alkaloids from Leonurus Species

The genus Leonurus, commonly known as motherwort, is a source of several unique alkaloids, with leonurine being the most prominent.

| Alkaloid | Molecular Formula | Key Pharmacological Activities | Plant Source(s) |

| Leonurine | C14H21N3O5 | Antidepressant-like action, potential for treating cardiovascular disorders, neuroprotective, anti-cancer activity.[6] | Leonotis leonurus, Leonotis nepetifolia, Leonurus japonicus, Leonurus cardiaca, Leonurus sibiricus[6] |

| Stachydrine | C7H13NO2 | Anti-inflammatory and antioxidant properties.[7] | Leonurus species[7] |

| Cycloleonurinine | Not specified in results | Isolated from Leonurus sibiricus.[8] | Leonurus sibiricus[8] |

| Leoheterin | Not specified in results | Isolated from Leonurus sibiricus.[8] | Leonurus sibiricus[8] |

| Leonurinine | Not specified in results | Isolated from Leonurus sibiricus.[8] | Leonurus sibiricus[8] |

| Leuronurine | Not specified in results | Isolated from Leonurus sibiricus.[8] | Leonurus sibiricus[8] |

The "this compound" Alkaloid: Isothis compound

The specific alkaloid named "this compound," also referred to as isothis compound or (-)-allomatrine, is a matrine-type alkaloid.

| Property | Value |

| Molecular Formula | C15H24N2O[9][10] |

| Molecular Weight | 248.37 g/mol [10] |

| IUPAC Name | (7aR,13aS,13bS)-dodecahydro-1H,5H,10H-dipyrido[2,1-f:3',2',1'-ij][11][12]naphthyridin-10-one[10] |

| CAS Number | 6783-60-4[9][10] |

Information regarding the derivatives, specific basicity (pKa), and detailed biological activities of this compound (isothis compound) is scarce in the available literature. A total synthesis of d,l-leontine was reported in 1965.[10]

Experimental Protocols: A General Approach

Biosynthetic Classification of Alkaloids

Alkaloids can be classified based on their biosynthetic precursors, which are typically amino acids. This classification provides insight into their structural diversity.

References

- 1. britannica.com [britannica.com]

- 2. Preliminary observations on the pharmacology of petaline chloride, a quaternary alkaloid from Leontice leontopetalum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Leonurine - Wikipedia [en.wikipedia.org]

- 7. reserchjet.academiascience.org [reserchjet.academiascience.org]

- 8. Leonurus sibiricus - Wikipedia [en.wikipedia.org]

- 9. This compound | C15H24N2O | CID 476484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. Loline alkaloid - Wikipedia [en.wikipedia.org]

- 12. Pharmacological Insights and Therapeutic Applications of Leonurus in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Ecological Role of Loline Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loline alkaloids are a class of saturated 1-aminopyrrolizidines with a distinctive ether bridge, produced by symbiotic fungal endophytes of the genera Epichloë and Neotyphodium within various grass species. These alkaloids play a crucial role in the ecological interactions of their host plants, primarily by providing defense against insect herbivores. This technical guide provides an in-depth overview of the ecological functions of loline alkaloids, detailing their biosynthesis, distribution, and effects on other organisms. It also includes comprehensive experimental protocols and quantitative data to facilitate further research and development in this field. It is important to note that while the term "leontine alkaloids" was used in the initial query, the relevant scientific literature predominantly refers to "loline alkaloids." This guide will use the scientifically accepted terminology.

Biosynthesis and Chemical Diversity

Loline alkaloids are synthesized by the fungal endophyte, not the host plant. The biosynthetic pathway is distinct from that of plant-derived pyrrolizidine alkaloids. The core structure of loline is a saturated pyrrolizidine ring with a primary amine at the C-1 position and an internal ether bridge between C-2 and C-7. The diversity of loline alkaloids arises from different substituents at the C-1 amine, such as methyl, formyl, and acetyl groups, which influence their biological activity.

Ecological Role: Defense against Herbivores

The primary ecological function of loline alkaloids is to protect the host grass from a wide range of insect herbivores. They act as potent insecticidal and insect-deterrent compounds.

Insecticidal and Antifeedant Activity

Loline alkaloids have been shown to be toxic and act as feeding deterrents to various insect species across different orders, including Hemiptera, Coleoptera, and Lepidoptera. The specific effects and potency can vary depending on the loline derivative and the insect species.

Quantitative Data on Loline Alkaloids

The concentration of loline alkaloids in endophyte-infected grasses can vary significantly depending on the host plant species, the fungal endophyte strain, the plant tissue, and environmental conditions.[1][2][3] Higher concentrations are often found in younger tissues and seeds, providing protection during vulnerable life stages.[4]

Table 1: Concentration of Loline Alkaloids in Various Grass-Endophyte Symbiota

| Host Grass Species | Endophyte Species | Loline Alkaloid(s) | Concentration (µg/g dry weight) | Plant Tissue | Reference |

| Tall Fescue (Festuca arundinacea) | Epichloë coenophiala | N-formylloline (NFL), N-acetylloline (NAL) | 1100 | Shoots | [2] |

| Meadow Fescue (Festuca pratensis) | Epichloë uncinata | NFL, NAL, N-acetylnorloline (NANL) | Up to 20,000 | Whole Plant | [2] |

| Perennial Ryegrass (Lolium perenne) | Neotyphodium lolii | NFL, NAL | Variable, often lower than fescues | Shoots | [1] |

| Elymus caninus | Epichloë sp. | Total lolines | 299 | Whole Tillers | [5] |

| Elymus mutabilis | Epichloë sp. | Total lolines | >600 | Whole Tillers | [5] |

Table 2: Insecticidal Activity of Loline Alkaloids against Various Insect Pests

| Loline Alkaloid | Insect Species | Bioassay Type | Activity Metric (e.g., LC50, Antifeedant Index) | Reference |

| N-formylloline (NFL) | Bird cherry-oat aphid (Rhopalosiphum padi) | Systemic | Significant reduction in aphid numbers | [6] |

| N-acetylloline (NAL) | Greenbug (Schizaphis graminum) | Systemic | Cosegregated with anti-aphid activity | [7] |

| Loline extract | Horn fly (Haematobia irritans) | Non-choice feeding | 63.1% reduction in feeding at 0.5 µg/µL | [8] |

| NFL | Horn fly (Haematobia irritans) | Non-choice feeding | Most active antifeedant at 0.5 and 1.0 µg/µL | [9] |

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and bioassay of loline alkaloids.

Extraction of Loline Alkaloids from Plant Material

Objective: To extract loline alkaloids from endophyte-infected grass tissues for subsequent analysis.

Materials:

-

Freeze-dried and finely ground grass tissue

-

1,2-dichloroethane

-

40% methanol/5% ammonia solution

-

Centrifuge

-

Filter (10 µm)

-

Gas chromatography (GC) vials

Protocol:

-

Weigh 50 mg of lyophilized grass tissue into a centrifuge tube.[5]

-

Add 1 mL of 1,2-dichloroethane and 50 µL of 40% methanol/5% ammonia solution. An internal standard (e.g., 4-phenylmorpholine) can be added to the dichloroethane.[5]

-

Extract for 1 hour with agitation.

-

Centrifuge the mixture at 5000 x g for 5 minutes.[5]

-

Transfer the supernatant to a GC vial through a 10 µm filter for analysis.[5]

Quantification of Loline Alkaloids by LC-MS/MS

Objective: To accurately quantify the concentration of different loline alkaloids in the extracted samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Method:

-

Chromatographic Separation: Utilize a reverse-phase C18 column. A common mobile phase gradient involves water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[10]

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific loline alkaloids.

-

Quantification: Generate a standard curve using certified reference materials of the loline alkaloids of interest. The limit of detection (LOD) and limit of quantitation (LOQ) for loline alkaloids using LC-MS/MS can be in the low ng/mL range.[10] A shaking extraction method with isopropanol:water has been shown to be superior for LC-MS/MS analysis due to high sensitivity and accuracy.[11][12][13][14]

Insect Antifeedant Bioassay (Non-choice test)

Objective: To assess the deterrent effect of loline alkaloids on insect feeding behavior.

Materials:

-

Test insects (e.g., horn flies, aphids)

-

Artificial diet or host plant material

-

Loline alkaloid extract or purified compounds

-

Solvent for dissolving alkaloids (e.g., acetone)

-

Petri dishes or appropriate bioassay arenas

Protocol:

-

Prepare a series of concentrations of the loline alkaloid sample dissolved in a suitable solvent.[8]

-

Apply a known volume of each concentration to the artificial diet or host plant material. Allow the solvent to evaporate completely. A control group should be treated with the solvent only.[8]

-

Introduce a pre-determined number of insects into each bioassay arena.

-

After a specific time period (e.g., 24 hours), measure the amount of food consumed in each treatment and control group.

-

Calculate an antifeedant index to quantify the deterrent effect.

Antimicrobial Activity Bioassay (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of loline alkaloids against pathogenic microorganisms.

Materials:

-

Test microorganisms (bacteria or fungi)

-

Appropriate liquid growth medium (e.g., Nutrient Broth, Sabouraud Dextrose Broth)

-

96-well microtiter plates

-

Loline alkaloid extract or purified compounds

-

Spectrophotometer (microplate reader)

Protocol:

-

Prepare a serial two-fold dilution of the loline alkaloid sample in the liquid growth medium in the wells of a 96-well microtiter plate.[15]

-

Inoculate each well with a standardized suspension of the test microorganism. Include positive (microorganism with no alkaloid) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by identifying the lowest concentration of the alkaloid that completely inhibits visible growth of the microorganism. This can be done visually or by measuring the optical density using a microplate reader.[15][16]

Signaling Pathways in Plant Defense

Insect herbivory triggers a complex network of signaling pathways within the plant, leading to the production of defensive compounds. While loline alkaloids are produced by the fungal endophyte, their presence is a key component of the overall defensive strategy of the grass-endophyte symbiosis. The plant's own defense responses are primarily mediated by the jasmonic acid (JA) and salicylic acid (SA) pathways.

Jasmonic Acid (JA) Signaling Pathway

The JA pathway is typically activated in response to chewing insects and necrotrophic pathogens.[17][18] Herbivore feeding damage and elicitors in their oral secretions initiate a signaling cascade that leads to the synthesis of JA and its bioactive conjugate, JA-isoleucine (JA-Ile). JA-Ile then binds to its receptor, leading to the degradation of JAZ repressor proteins and the activation of transcription factors that upregulate the expression of defense-related genes.

Salicylic Acid (SA) Signaling Pathway

The SA pathway is generally associated with defense against biotrophic pathogens and some phloem-feeding insects.[18] Pathogen recognition leads to the accumulation of SA, which acts as a signaling molecule. SA can bind to NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1), a key regulator of the SA pathway, leading to the activation of transcription factors and the expression of pathogenesis-related (PR) genes.

Experimental Workflow for Studying Plant-Herbivore Interactions

A typical workflow for investigating the role of loline alkaloids in plant defense against herbivores involves several key steps, from the initial extraction and quantification to detailed bioassays and signaling pathway analysis.

Conclusion

Loline alkaloids are ecologically significant secondary metabolites that mediate the defensive mutualism between fungal endophytes and their host grasses. Their potent insecticidal and antifeedant properties make them a key factor in protecting grasses from herbivory. Understanding the ecological role, biosynthesis, and mode of action of loline alkaloids is crucial for agricultural applications, such as the development of pest-resistant forage and turf grasses, and for the discovery of novel, naturally derived insecticides. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of these fascinating compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Grass–Endophyte Interactions and Their Associated Alkaloids as a Potential Management Strategy for Plant Parasitic Nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Loline alkaloid - Wikipedia [en.wikipedia.org]

- 5. Translocation of Loline Alkaloids in Epichloë-Infected Cereal and Pasture Grasses: What the Insects Tell Us - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. Antifeedant Effects and Repellent Activity of Loline Alkaloids from Endophyte-Infected Tall Fescue against Horn Flies, Haematobia irritans (Diptera: Muscidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antifeedant Effects and Repellent Activity of Loline Alkaloids from Endophyte-Infected Tall Fescue against Horn Flies, Haematobia irritans (Diptera: Muscidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pure.au.dk [pure.au.dk]

- 13. Collection - Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]

- 14. Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS [agris.fao.org]

- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

- 17. mdpi.com [mdpi.com]

- 18. Plant Defense against Insect Herbivores - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Leontine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for the extraction and purification of leontine alkaloids, primarily sourced from the tubers of Leontice leontopetalum. The protocols are based on established principles of natural product chemistry and specific findings related to the isolation of alkaloids from this plant.

Introduction

This compound is a quinolizidine alkaloid found in the plant Leontice leontopetalum, a member of the Berberidaceae family. This plant has a history of use in traditional medicine for various ailments, including epilepsy.[1] The alkaloids within this plant, including this compound, are of interest to researchers for their potential pharmacological activities. This document outlines the methodologies for extracting and purifying this compound for further scientific investigation.

Data Presentation